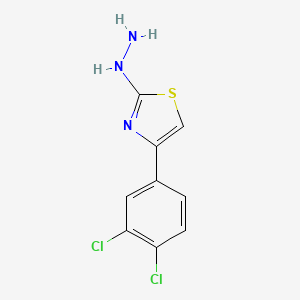

4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole

Vue d'ensemble

Description

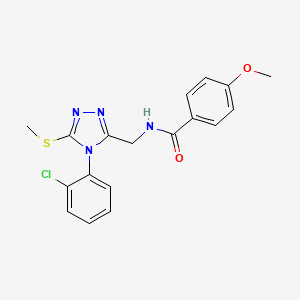

The compound “4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole” is a thiazole derivative. Thiazoles are aromatic sulfur-nitrogen compounds that are found in many effective pharmaceuticals . The 3,4-dichlorophenyl group is a type of aryl group, which is often used in medicinal chemistry due to its bioactive properties .

Molecular Structure Analysis

The molecular structure of “4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole” would consist of a thiazole ring attached to a 3,4-dichlorophenyl group at the 4-position and a hydrazine group at the 2-position .Chemical Reactions Analysis

Thiazoles are known to undergo a variety of chemical reactions, including alkylation, acylation, halogenation, and oxidation . The presence of the hydrazine group could potentially make the compound reactive towards carbonyl compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole” would depend on its exact structure. Thiazoles are generally stable and have a five-membered ring structure .Applications De Recherche Scientifique

Corrosion Inhibition

A significant application of 4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole and its derivatives is in corrosion inhibition. Research by Lagrenée et al. (2002) demonstrated the efficiency of a triazole derivative, 4-MTHT, as a corrosion inhibitor for mild steel in acidic media. This study highlighted the potential of 4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole derivatives in protecting metal surfaces from corrosion, particularly in industrial settings (Lagrenée et al., 2002).

Antimicrobial and Antifungal Activities

Compounds derived from 4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole have been studied for their antimicrobial and antifungal properties. For instance, Sayed et al. (2003) explored the use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in synthesizing new heterocyclic compounds with expected biological activity. These compounds demonstrated antimicrobial and antifungal activities (Sayed et al., 2003).

Antimalarial Effects

Another notable application is in the development of antimalarial drugs. Research by Werbel et al. (1973) involved synthesizing compounds using 3,4-Dichlorophenylisothioeyanate, a related compound, which showed promising antimalarial activity against Plasmodium berghei in mice (Werbel et al., 1973).

Anti-inflammatory Activities

There is also evidence of anti-inflammatory properties in derivatives of 4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole. Karegoudar et al. (2008) synthesized compounds bearing the trichlorophenyl moiety, which showed significant antimicrobial and anti-inflammatory activities (Karegoudar et al., 2008).

Anticancer Activity

Recent studies have explored the potential of 4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole derivatives in cancer treatment. Kesuma et al. (2022) synthesized and evaluated the anticancer activity of 2-(3,4-Dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one against MCF-7 cancer cells. This study represents a step forward in the development of new anticancer agents (Kesuma et al., 2022).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 3,4-dichlorophenylhydrazine , have been used in the synthesis of various pharmaceuticals, suggesting that they may interact with a variety of biological targets.

Mode of Action

Related compounds like propanil, a herbicide, inhibit photosynthesis by blocking the electron transport chain, reducing the plant’s ability to convert light energy into chemical energy

Biochemical Pathways

For instance, DCMU, another chlorinated phenyl compound, inhibits photosynthesis by blocking the electron flow from photosystem II to plastoquinone . This interrupts the photosynthetic electron transport chain, thus reducing the plant’s ability to convert light energy into chemical energy .

Pharmacokinetics

Dasotraline has a slow absorption and long elimination half-life, providing relatively stable plasma concentrations over a 24-hour daily dosing interval .

Result of Action

Based on the actions of similar compounds, it could potentially disrupt cellular processes such as photosynthesis in plants or neurotransmitter reuptake in animals .

Action Environment

For instance, the herbicide Propanil’s effectiveness can be influenced by factors such as soil type, temperature, and moisture .

Propriétés

IUPAC Name |

[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3S/c10-6-2-1-5(3-7(6)11)8-4-15-9(13-8)14-12/h1-4H,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODYBSUBPQGRIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=N2)NN)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole | |

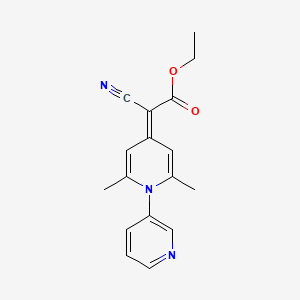

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2935723.png)

![N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B2935731.png)

![3-benzyl-N-(3,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2935736.png)

![Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate](/img/structure/B2935741.png)

![N-(5-(pyrazine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2935745.png)